molecular formula C15H15N3O5S2 B2756425 methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034377-86-9

methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2756425
CAS No.: 2034377-86-9
M. Wt: 381.42
InChI Key: LNBKNQBDHFDBGR-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyrazole intermediates, which are then linked through a series of condensation and substitution reactions. The thiophene ring is introduced in the final steps through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfamoylthiophene-2-carboxylate
  • Methyl 3-(furan-2-yl)thiophene-2-carboxylate
  • Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a combination of furan , pyrazole , and thiophene rings, which are known to confer distinct biological properties. The IUPAC name is methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate, with the molecular formula C15H15N3O5S2C_{15}H_{15}N_3O_5S_2 .

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyrazole intermediates. These intermediates are linked through condensation and substitution reactions, culminating in the introduction of the thiophene ring via cyclization . The synthetic routes are crucial for optimizing yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyrazole moieties have shown effectiveness against various bacterial strains . The minimal inhibitory concentration (MIC) for some related compounds has been reported as low as 50 µg/mL, indicating strong antibacterial potential .

Anticancer Activity

Several studies have explored the anticancer properties of compounds with similar structures. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

The biological activity of this compound is believed to involve multiple mechanisms. These include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Study on Antimicrobial Efficacy

A study published in 2022 evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among them, compounds with furan and thiophene rings displayed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance biological activity .

Anticancer Research

Another investigation focused on the anticancer effects of thiophene-based compounds. It was found that specific substitutions on the thiophene ring led to increased potency against cancer cell lines. The research highlighted the importance of structural diversity in developing effective anticancer agents .

Comparative Analysis

Compound NameStructureBiological ActivityMIC/IC50 Values
Methyl 3-sulfamoylthiophene-2-carboxylateStructureAntimicrobial, AnticancerMIC: 50 µg/mL
Methyl 3-(furan-2-yl)thiophene-2-carboxylateStructureAntimicrobialIC50: Low µM
Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylateStructureAnticancerIC50: Low µM

Properties

IUPAC Name

methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(3-7-24-14)25(20,21)17-4-5-18-9-12(8-16-18)11-2-6-23-10-11/h2-3,6-10,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBKNQBDHFDBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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